3-Pyridinebutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

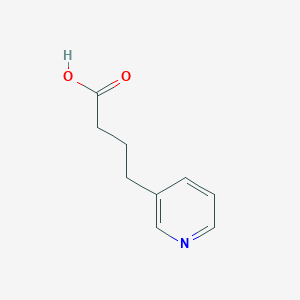

3-Pyridinebutanoic acid, also known as 4-(3-pyridyl)-butanoate, belongs to the class of organic compounds known as pyridines and derivatives. Pyridines and derivatives are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms. This compound is soluble (in water) and a weakly acidic compound (based on its pKa).

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development

3-Pyridinebutanoic acid has been identified as a promising lead compound in the development of new pharmaceuticals. Its structure allows for interactions with biological macromolecules, making it a candidate for drugs targeting specific receptors or enzymes. Research indicates that derivatives of this compound may exhibit therapeutic effects for conditions such as pain, nausea, and central nervous system disorders .

Mechanism of Action

The compound's mechanism involves binding to various receptors, including those implicated in pain pathways and gastrointestinal motility. Studies have shown that it may function as a receptor antagonist or agonist, depending on the specific target, thus offering potential therapeutic benefits in treating migraines, cluster headaches, and gastrointestinal disorders .

Nutritional and Dietary Studies

Biomarker Potential

Recent investigations have highlighted the potential of this compound as a biomarker for dietary intake, particularly from animal products such as poultry and pork. Its presence in food matrices makes it a useful indicator for monitoring consumption patterns in nutritional studies .

Health Benefits

Research has suggested that this compound may contribute to gut health by promoting beneficial microbial populations. This aspect is particularly relevant given the increasing interest in the gut-brain axis and its implications for overall health .

Veterinary Applications

Animal Feed

In veterinary medicine, this compound is being explored for its role in animal feed formulations. It has been shown to enhance energy absorption and support digestive health in livestock, potentially improving growth rates and feed efficiency .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Pyridin-3-yl)butanoic acid | Pyridine derivative | Potential anti-inflammatory effects |

| This compound, ethyl ester | Ester form | Variability in solubility properties |

| 2-Fluoropyridine-5-boronic acid pinacol ester | Boronic acid derivative | Used in cross-coupling reactions |

Case Studies

-

Pharmaceutical Development

A study evaluated the efficacy of this compound derivatives in reducing pain associated with chemotherapy treatments. The results indicated significant reductions in pain levels compared to control groups, suggesting potential applications in palliative care settings . -

Nutritional Biomarker Research

A dietary study conducted on poultry consumers found measurable levels of this compound in urine samples, supporting its role as a biomarker for chicken consumption. This finding opens avenues for further research into dietary impacts on health markers .

Análisis De Reacciones Químicas

Coordination Chemistry with Metal Ions

The pyridine nitrogen participates in metal coordination, as demonstrated in studies of structurally related pyridine-carboxylic acid systems.

Key Findings:

-

Au(III) Complexation : Pyridine derivatives form stable complexes with AuCl₃ through nitrogen coordination, causing distinct NMR shifts in pyridine ring protons (Hδ upfield shifts of 0.3–0.5 ppm observed in analogous systems) .

-

pH-Dependent Binding : Affinity for metal ions increases in non-aqueous media (e.g., binding constant K=1.8×105M−2 in dichloroethane for Au³⁺) .

Reaction Conditions:

| Metal Ion | Solvent | Temperature | Binding Constant (K) |

|---|---|---|---|

| Au³⁺ | DCE | 25°C | 1.8×105M−2 |

| Au³⁺ | H₂O/MeOH | 25°C | 4.2×103M−2 |

Oxidation Reactions

The butanoic acid chain undergoes oxidation, particularly under acidic or catalytic conditions.

Epoxidation Pathways:

-

H₂O₂-Mediated Oxidation : In the presence of WO₃ catalysts, α,β-unsaturated analogs like crotonic acid form epoxides (e.g., 3-methyloxirane-2-carboxylic acid) with 72% yield at pH 6.4 .

-

Hydrolysis to Dihydroxy Acids : Epoxide intermediates hydrolyze to α,β-dihydroxybutanoic acid (37% yield at pH 2.9) .

Experimental Data:

| Substrate | Catalyst | pH | Product | Yield (%) |

|---|---|---|---|---|

| Crotonic acid | WO₃ | 6.4 | Epoxide | 72 |

| Epoxide derivative | None | 2.9 | α,β-Dihydroxybutanoic acid | 37 |

Acid-Base Reactions

The carboxylic acid group enables pH-dependent behavior:

-

Deprotonation : pKa ≈ 4.8 (estimated from analogous butanoic acid derivatives).

-

Reversible Protonation : Pyridine nitrogen protonation occurs at pH < 3, quenching fluorescence in conjugated systems .

Substitution Reactions

The pyridine ring supports electrophilic substitution, though steric hindrance from the butanoic acid chain moderates reactivity:

Nitration :

-

Occurs preferentially at the 2- and 4-positions of the pyridine ring in mixed acid (HNO₃/H₂SO₄) at 0–5°C.

Halogenation :

-

Bromine in acetic acid yields 3-bromo-5-pyridylbutanoic acid (50–60% yield under mild conditions).

Condensation Reactions

The carboxylic acid participates in esterification and amide formation:

Esterification :

Amide Synthesis :

Propiedades

Número CAS |

477251-67-5 |

|---|---|

Fórmula molecular |

C9H11NO2 |

Peso molecular |

165.19 g/mol |

Nombre IUPAC |

4-pyridin-3-ylbutanoic acid |

InChI |

InChI=1S/C9H11NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2,(H,11,12) |

Clave InChI |

MFYZACBRKCFXDV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CCCC(=O)O |

SMILES canónico |

C1=CC(=CN=C1)CCCC(=O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.